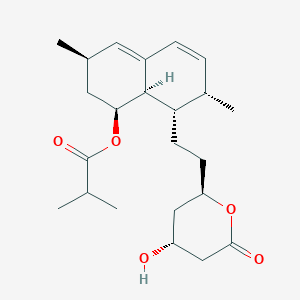

2'-Ethyl-Simvastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Simvastatin and its derivatives, including 2'-Ethyl Simvastatin, often involves complex chemical processes. A notable method involves whole-cell biocatalysis, utilizing an Escherichia coli strain overexpressing acyltransferase LovD, achieving high conversion rates without the need for chemical protection steps. This method represents an efficient approach to synthesizing statins and could potentially be adapted for 2'-Ethyl Simvastatin (Xie & Tang, 2007).

Molecular Structure Analysis

The molecular structure of Simvastatin, the parent compound of 2'-Ethyl Simvastatin, includes a lactone ring that is critical for its biological activity. Modifications to its structure, such as the addition of an ethyl group, can alter its physical and chemical properties, potentially affecting its biological activity. Detailed molecular structure analysis is crucial for understanding how these modifications impact the compound's interaction with biological targets.

Chemical Reactions and Properties

Simvastatin undergoes various chemical reactions, including autooxidation, which leads to the formation of oligomers with peroxide groups and monomeric epoxides. These reactions are significant for understanding the stability and reactivity of Simvastatin and its derivatives, including 2'-Ethyl Simvastatin (Smith et al., 1993).

Physical Properties Analysis

The physical properties of Simvastatin, such as solubility and stability, are essential for its formulation and therapeutic efficacy. Enhancements in solubility and bioavailability have been achieved through the formation of complexes using mechanochemical techniques, indicating potential strategies for improving the physical properties of 2'-Ethyl Simvastatin for therapeutic applications (Kong et al., 2017).

Wissenschaftliche Forschungsanwendungen

Therapeutische Anwendungen bei Komplikationen des Gehirns

Simvastatin hat sich als potenziell therapeutisch bei verschiedenen Komplikationen und Krankheiten des Gehirns erwiesen {svg_1}. Es ist stark lipophil, was seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, erleichtert {svg_2}. Dies macht es zu einer vielversprechenden therapeutischen Option für verschiedene Komplikationen und Krankheiten des Gehirns {svg_3}.

Behandlung von neurologischen Erkrankungen

Simvastatin wurde als potenzielle Behandlung für neurologische Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Huntington-Krankheit vorgeschlagen {svg_4}. Unabhängige Studien deuten darauf hin, dass Simvastatin das Risiko entwickeln zu können, bestimmte neurodegenerative Erkrankungen zu entwickeln, reduzieren kann {svg_5}.

Behandlung von Hirntumoren

Simvastatin hat sich als potenziell nützlich bei der Behandlung von Hirntumoren erwiesen, darunter Medulloblastom und Glioblastom {svg_6}. Einige Studien weisen darauf hin, dass Simvastatin in Hirntumorzelllinien den Zelltod induziert {svg_7}.

Cholesterinsenker

Simvastatin ist ein häufiges Medikament, das klinisch zur Senkung erhöhter Cholesterinspiegel im Plasma eingesetzt wird {svg_8}. Es ist ein semisynthetisches Derivat des Pilzpolyketids Lovastatin {svg_9} und ist ein wichtiges Medikament zur Senkung des Cholesterinspiegels bei Erwachsenen {svg_10}.

Selbst-emulgierendes Arzneimittel-Abgabesystem

Simvastatin wurde zur Formulierung eines selbst-emulgierenden Arzneimittel-Abgabesystems verwendet {svg_11}. Dieses System verbessert die In-vitro-Auflösung und damit die orale Bioverfügbarkeit von Simvastatin {svg_12}. Die endgültige optimierte Formulierung bestand aus Öl (Ölsäure), Tensid (Tween 80) und Co-Tensid (Capmul MCM) sowie festem Träger (Neusilin US2) zur Adsorption {svg_13}.

HMG-CoA-Reduktase-Inhibitor

Simvastatin ist ein kompetitiver Inhibitor des HMG-CoA-Reduktase-(3-Hydroxy-3-methyl-glutaryl-Coenzym A)-Enzyms {svg_14}. Es wird über Hydrolyse durch das Cytochrom-3A-System zu β-Dihydroxy-Säure metabolisiert {svg_15}.

Wirkmechanismus

Target of Action

The primary target of 2’-Ethyl Simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, statins can effectively lower the risk of cardiovascular disease and manage abnormal lipid levels .

Mode of Action

2’-Ethyl Simvastatin, once hydrolyzed, competes with HMG-CoA for HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The action of Simvastatin is primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, leading to increased uptake of LDL from the blood .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 2’-Ethyl Simvastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Some effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .

Pharmacokinetics

This metabolism influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .

Result of Action

The molecular and cellular effects of 2’-Ethyl Simvastatin’s action include a reduction in intracellular cholesterol, which induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood . This results in a concomitant decrease in plasma concentrations of LDL-cholesterol (LDL-C) .

Action Environment

Environmental factors, particularly the gut microbiota, can influence the action of 2’-Ethyl Simvastatin. The complex interplay of gut microbiota with bile acids may have significant repercussions on drug pharmacokinetics . For instance, increased plasma concentration of Simvastatin positively correlates with higher levels of several secondary bile acids . Furthermore, the presence of certain environmental pollutants can also affect the efficacy and stability of Simvastatin .

Safety and Hazards

Zukünftige Richtungen

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous . Recent biotechnological advances have led to the development of innovative small molecules, antibodies, antisense oligonucleotides, small interfering RNA, and gene therapies for patients with dyslipidemia .

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXWSYMXRPCCCZ-INTXDZFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)